molecular formula C28H54ClN5O4Si3 B121224 2-Chloro-2',3',5'-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine CAS No. 195727-26-5

2-Chloro-2',3',5'-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine

Cat. No.: B121224
CAS No.: 195727-26-5
M. Wt: 644.5 g/mol
InChI Key: RKPWDVVMCBUEMP-UMCMBGNQSA-N
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Description

2-Chloro-2',3',5'-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine is a useful research compound. Its molecular formula is C28H54ClN5O4Si3 and its molecular weight is 644.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Nucleic Acid Chemistry and Derivative Synthesis

Research into nucleic acid-related compounds often explores the synthesis and applications of modified adenosine derivatives for studying biochemical pathways and developing therapeutic agents. For example, studies have detailed the synthesis of various adenosine analogs through chlorination and other chemical modifications, aiming to understand their chemical behavior and potential biological activity (Robins & Uznański, 1981; Gough & Maguire, 1967). These modifications often target the enhancement of specific properties, such as stability against enzymatic degradation or the alteration of receptor binding affinity, to serve as tools in molecular biology or as lead compounds in drug discovery.

Enzymatic Studies and Antiviral Research

Adenosine derivatives have been explored for their antiviral properties and interactions with enzymes, such as adenosine deaminase. Studies have synthesized optically pure adenosine analogs to investigate their antiretroviral effects and their enzymatic deamination, providing insights into their potential therapeutic applications (Megati et al., 1992). Such research underscores the importance of structural modifications in influencing the biological activity of nucleoside analogs.

Synthesis Techniques and Chemical Stability

The development of synthesis methods for adenosine derivatives, including those involving chlorination, is critical for producing compounds with desired properties for further study. Investigations into the stability and reactivity of these compounds contribute to our understanding of their potential applications in medicinal chemistry and biochemical research (Arai & Ōki, 1976; Seela & Waldek, 1975). These studies not only provide methods for preparing adenosine derivatives but also evaluate their chemical behavior under various conditions, which is essential for their application in biological experiments and therapeutic development.

Properties

IUPAC Name

9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-chloropurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H54ClN5O4Si3/c1-26(2,3)39(10,11)35-16-18-20(37-40(12,13)27(4,5)6)21(38-41(14,15)28(7,8)9)24(36-18)34-17-31-19-22(30)32-25(29)33-23(19)34/h17-18,20-21,24H,16H2,1-15H3,(H2,30,32,33)/t18-,20-,21-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPWDVVMCBUEMP-UMCMBGNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)N)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)Cl)N)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54ClN5O4Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444232
Record name 9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-chloropurin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

644.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195727-26-5
Record name 9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-chloropurin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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